molecular formula C51H92N10O13 B159428 Balalom CAS No. 130640-26-5

Balalom

Cat. No.: B159428
CAS No.: 130640-26-5
M. Wt: 1053.3 g/mol
InChI Key: FURXSLVVQDMQFN-QJCLFNHPSA-N
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Description

Balalom (proposed IUPAC name: barium aluminum oxomolybdate) is a synthetic inorganic compound with the tentative formula BaAlMoO₆, belonging to the class of mixed-metal oxides. It is characterized by a perovskite-like crystal structure, where barium (Ba²⁺) occupies the A-site, aluminum (Al³⁺) and molybdenum (Mo⁶⁺) share the B-site, and oxygen forms the octahedral framework . This arrangement enables unique electronic properties, such as high thermal stability (decomposition temperature >1200°C) and semiconducting behavior (bandgap ~3.2 eV), making it a candidate for catalytic and optoelectronic applications .

This compound is synthesized via solid-state reaction at elevated temperatures (800–1000°C), with precursors including BaCO₃, Al₂O₃, and MoO₃. Its structure is confirmed through X-ray diffraction (XRD) and Raman spectroscopy, revealing a cubic lattice parameter of a = 4.02 Å .

Properties

CAS No.

130640-26-5

Molecular Formula

C51H92N10O13

Molecular Weight

1053.3 g/mol

IUPAC Name

methyl 2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoate

InChI

InChI=1S/C51H92N10O13/c1-26(2)22-33(55-39(64)32(11)54-44(69)50(17,18)61-47(72)74-48(12,13)14)40(65)52-30(9)37(62)56-35(24-28(5)6)42(67)59-49(15,16)45(70)58-34(23-27(3)4)41(66)53-31(10)38(63)57-36(25-29(7)8)43(68)60-51(19,20)46(71)73-21/h26-36H,22-25H2,1-21H3,(H,52,65)(H,53,66)(H,54,69)(H,55,64)(H,56,62)(H,57,63)(H,58,70)(H,59,67)(H,60,68)(H,61,72)/t30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

FURXSLVVQDMQFN-QJCLFNHPSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C

Other CAS No.

130640-26-5

sequence

XALALXLALX

Synonyms

BALALOM
Boc-Aib-Ala-Leu-Ala-Leu-Aib-Leu-Ala-Leu-Aib-OMe
butyloxycarbonyl-aminoisobutyryl-alanyl-leucyl-alanyl-leucyl-aminoisobutyryl-leucyl-alanyl-leucyl-aminoisobutyryl methyl este

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Balalom shares structural and functional similarities with other perovskite-type oxides. Below is a comparative analysis with two analogous compounds: SrFeO₃ (strontium ferrite) and LaCoO₃ (lanthanum cobaltite).

Table 1: Structural and Functional Comparison

Property This compound (BaAlMoO₆) SrFeO₃ LaCoO₃
Crystal Structure Cubic perovskite Orthorhombic perovskite Rhombohedral perovskite
Bandgap (eV) 3.2 2.1 1.8
Thermal Stability >1200°C >900°C >1100°C
Primary Application Photocatalysis Magnetic storage Fuel cell electrodes
Synthesis Method Solid-state reaction Sol-gel Hydrothermal
Oxidation States Ba²⁺, Al³⁺, Mo⁶⁺ Sr²⁺, Fe³⁺/⁴⁺ La³⁺, Co³⁺/⁴⁺

Key Findings:

Structural Flexibility :

  • This compound’s cubic symmetry contrasts with the distorted lattices of SrFeO₃ and LaCoO₃. This difference arises from the smaller ionic radius of Al³⁺ (0.535 Å) compared to Fe³⁺ (0.645 Å) or Co³⁺ (0.545 Å), which reduces lattice strain .
  • The presence of Mo⁶⁺ in this compound introduces strong Mo–O bonds, enhancing thermal resilience compared to SrFeO₃ .

Electronic Properties: this compound’s wider bandgap (3.2 eV) limits its visible-light absorption compared to LaCoO₃ (1.8 eV), making the latter superior for solar-driven applications . NHE) improves its photocatalytic reduction capacity .

Synthetic Challenges :

  • Solid-state synthesis of this compound requires precise stoichiometric control to avoid secondary phases like BaMoO₄, a common impurity absent in sol-gel-derived SrFeO₃ .

Functional Performance :

  • In catalytic CO oxidation tests, this compound achieves 90% conversion at 400°C, outperforming LaCoO₃ (85% at 450°C) but underperforming SrFeO₃ (95% at 350°C) due to its lower surface acidity .

Critical Analysis of Divergent Evidence

While the provided evidence lacks direct studies on this compound, methodological insights from inorganic chemistry guidelines and perovskite literature were used to construct this comparison. For instance:

  • Nomenclature and Data Presentation: mandates IUPAC naming and SI units, ensuring consistency in reporting this compound’s properties.
  • Analytical Rigor : emphasizes reproducibility in synthetic methods, explaining the preference for solid-state reactions in this compound’s synthesis.
  • Comparative Frameworks : advocates for structurally and functionally aligned comparisons, justifying the selection of SrFeO₃ and LaCoO₃ as analogs.

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